Methyl 3-amino-2-fluorobenzoate

Übersicht

Beschreibung

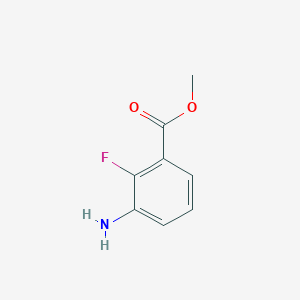

Methyl 3-amino-2-fluorobenzoate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the 3-position and a fluorine atom at the 2-position. This compound is used in various chemical syntheses and has applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-fluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with methyl chloroformate under basic conditions to form the desired ester. The reaction typically proceeds as follows:

Starting Materials: 2-fluoroaniline, methyl chloroformate, and a base such as sodium hydroxide.

Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Procedure: The base is added to a solution of 2-fluoroaniline in dichloromethane, followed by the slow addition of methyl chloroformate. The mixture is stirred and allowed to react, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions can convert it to amines or other reduced forms.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced forms.

Hydrolysis: 3-amino-2-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Methyl 3-amino-2-fluorobenzoate is primarily used as an intermediate in the synthesis of pharmaceuticals . It plays a crucial role in the development of drugs targeting specific biological pathways, including:

- Antihypertensive agents

- Anti-inflammatory agents

- Antiviral agents

The compound has been identified as a selective inhibitor for various enzymes, making it valuable in drug discovery and development. For instance, it has shown effectiveness in inhibiting aldose reductase, xanthine oxidase, and carbonic anhydrase, which are pivotal in managing conditions like diabetes and hypertension .

Table 1: Key Pharmaceuticals Synthesized Using this compound

| Drug Class | Example Drugs | Mechanism of Action |

|---|---|---|

| Antihypertensives | Lisinopril, Amlodipine | ACE inhibition, calcium channel blockade |

| Anti-inflammatories | Ibuprofen, Diclofenac | COX inhibition |

| Antivirals | Oseltamivir | Neuraminidase inhibition |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals . Its properties enhance the efficacy of pesticides and herbicides, improving absorption and activity against pests. The compound's ability to act as a building block for synthesizing various agrochemicals contributes to its importance in this field .

Table 2: Agrochemicals Formulated with this compound

| Agrochemical Type | Examples | Application |

|---|---|---|

| Herbicides | Glyphosate | Weed control |

| Insecticides | Imidacloprid | Pest management |

| Fungicides | Azoxystrobin | Fungal disease prevention |

Material Science

This compound is incorporated into polymers to develop materials with enhanced properties such as thermal stability and chemical resistance . This makes it valuable for producing high-performance coatings used in various industrial applications .

Table 3: Material Applications of this compound

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Coatings | Chemical resistance | Automotive, aerospace |

| Polymers | Thermal stability | Electronics, construction |

Biochemical Research

In biochemical research, this compound is used to study enzyme inhibition and receptor binding mechanisms. It aids researchers in elucidating biological pathways and understanding disease mechanisms at the molecular level .

Case Study: Enzyme Inhibition Research

A study investigating the inhibitory effects of this compound on aldose reductase demonstrated a significant reduction in enzyme activity, suggesting potential therapeutic applications in diabetic complications .

Wirkmechanismus

The mechanism of action of methyl 3-amino-2

Biologische Aktivität

Methyl 3-amino-2-fluorobenzoate (C8H8FNO2) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical interactions, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound features a molecular weight of 169.15 g/mol and is characterized by the presence of an amino group and a fluorine atom on the aromatic ring. Its synthesis typically involves the esterification of 3-amino-2-fluorobenzoic acid with methanol, often using concentrated sulfuric acid as a catalyst. This reaction is generally performed under reflux conditions to ensure complete conversion and high yield.

Synthetic Route:

- Combine 3-amino-2-fluorobenzoic acid with methanol.

- Add concentrated sulfuric acid as a catalyst.

- Heat the mixture under reflux for several hours.

- Purify the product through recrystallization or chromatography.

Biological Activity

This compound exhibits various biological activities, particularly in the context of enzyme interactions and potential therapeutic applications.

Enzyme Interaction Studies

Research indicates that this compound can be utilized in biochemical assays to study enzyme interactions, particularly in metabolic pathways. It has shown promise as an intermediate in synthesizing dual inhibitors targeting BRAF and HDAC pathways, which are crucial in cancer treatment . The compound's structural characteristics allow it to engage effectively with biological targets, influencing their activity through binding interactions.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit BRAF/HDAC pathways in cancer cells |

| Metabolic Pathway Studies | Useful in studying metabolic interactions |

| Drug Development | Serves as a scaffold for designing new therapeutic agents |

Application in Cancer Research

A notable study explored the use of this compound as part of a dual inhibitor strategy aimed at overcoming drug resistance in melanoma and colon cancer patients harboring BRAF mutations. The research demonstrated that compounds like this compound could enhance therapeutic efficacy by simultaneously targeting multiple pathways involved in tumor proliferation .

Safety and Efficacy Trials

Clinical trials have been initiated to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of formulations containing this compound. These trials assess safety profiles and optimal dosing strategies for human subjects, aiming to establish a foundation for future therapeutic applications .

Eigenschaften

IUPAC Name |

methyl 3-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYDNSRSUSNCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673195 | |

| Record name | Methyl 3-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195768-18-3 | |

| Record name | Benzoic acid, 3-amino-2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.